molecular formula C10H7N5O5S B6353328 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea CAS No. 99073-69-5

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

Cat. No.: B6353328
CAS No.: 99073-69-5
M. Wt: 309.26 g/mol
InChI Key: ZSYKCQFLYGSMIQ-UHFFFAOYSA-N
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Description

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a synthetic organic compound that features both nitro and thiazole functional groups. Compounds containing these groups are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea typically involves the reaction of 4-nitroaniline with 5-nitro-2-thiazolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 1-(4-Amino-phenyl)-3-(5-amino-thiazol-2-yl)-urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and 5-nitro-2-thiazolylamine.

Scientific Research Applications

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The nitro groups could be involved in redox reactions, while the thiazole ring might participate in binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-thiourea: Similar structure but with a thiourea linkage.

    1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is unique due to its specific combination of nitro and thiazole groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKCQFLYGSMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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